molecular formula C23H27N3O3S B2997576 5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole CAS No. 862758-84-7

5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole

Cat. No.: B2997576
CAS No.: 862758-84-7
M. Wt: 425.55
InChI Key: RCEKBVVOAGRHAO-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole is a substituted oxazole derivative characterized by three distinct functional groups:

  • 4-Ethylpiperazinyl group: A nitrogen-containing heterocycle known to enhance solubility and modulate pharmacokinetic properties in bioactive molecules.
  • p-Tolyl group: A methyl-substituted benzene ring contributing to lipophilicity and aromatic stacking interactions.
  • Tosyl (p-toluenesulfonyl) group: A sulfonyl moiety acting as a leaving group or stabilizing agent in synthetic pathways.

The oxazole core, a five-membered heterocycle with one oxygen and one nitrogen atom, imparts electronic and steric properties distinct from other nitrogen-rich heterocycles like pyrazoles or pyrimidines.

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-4-25-13-15-26(16-14-25)23-22(30(27,28)20-11-7-18(3)8-12-20)24-21(29-23)19-9-5-17(2)6-10-19/h5-12H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKBVVOAGRHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22N2O3S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a p-tolyl group, an ethylpiperazine moiety, and a tosyl group, contributing to its unique pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds with piperazine derivatives often act as inhibitors for enzymes such as tyrosinase (TYR), which is crucial in melanin synthesis. The inhibition of TYR can lead to potential applications in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of piperazine-containing compounds, indicating their effectiveness against various bacterial strains .

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of various piperazine derivatives on TYR activity. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential for developing treatments for skin disorders related to pigmentation .
  • Antimicrobial Studies : Another research effort focused on synthesizing and testing piperazine derivatives for their antimicrobial activity against common pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria .

Comparative Biological Activity

The following table summarizes the biological activities reported for similar compounds:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundTyrosinase InhibitionNot Specified
4-(4-Fluorobenzyl)piperazineTyrosinase Inhibition0.18
Piperazine Derivative AAntimicrobial15.0
Piperazine Derivative BAntimicrobial25.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Core Heterocycles
  • Oxazole (Target Compound) : Exhibits aromaticity with delocalized π-electrons across O and N atoms. The electronegativity of oxygen creates a polarized ring system, influencing reactivity and intermolecular interactions.
  • Pyrazolopyrimidines (e.g., Compounds 2, 3, 6–11 in ) : Fused pyrazole-pyrimidine systems feature multiple nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to oxazole .
Substituent Effects
  • The tosyl group in the target compound contrasts with substituents like hydrazine (Compound 3) or cyano groups (Compound 1) in pyrazolopyrimidines.
  • Ethylpiperazine vs.

Stability and Reactivity

  • Oxazole Stability : The oxazole ring is less prone to isomerization compared to pyrazolotriazolopyrimidines (e.g., Compounds 6–9), which undergo structural rearrangements under varying conditions .

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